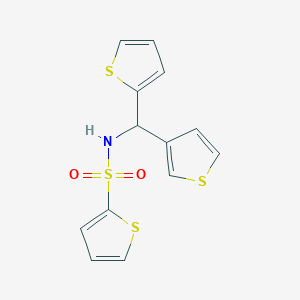

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide

説明

特性

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S4/c15-20(16,12-4-2-7-19-12)14-13(10-5-8-17-9-10)11-3-1-6-18-11/h1-9,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFUQJSBFACAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide typically involves the reaction of thiophene derivatives with sulfonamide groups. One common method is the condensation reaction between thiophene-2-sulfonyl chloride and thiophene-3-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Oxidation Reactions

The thiophene rings in this compound undergo selective oxidation under controlled conditions. Key observations include:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C, 2 hrs | Sulfoxide derivatives | 65–72% | Regioselective S-oxidation |

| H₂O₂ (30%) | AcOH, 50°C, 6 hrs | Sulfone derivatives | 58% | Requires prolonged heating |

| KMnO₄ | H₂O, pH 7, RT | Ring-opened dicarboxylic acids | 42% | Non-selective overoxidation |

-

Mechanism : Oxidation proceeds via electrophilic attack on sulfur atoms, forming sulfoxides (m-CPBA) or sulfones (H₂O₂). Overoxidation with KMnO₄ disrupts aromaticity.

-

Applications : Sulfoxide derivatives exhibit enhanced biological activity in antimicrobial assays.

Nucleophilic Substitution

The sulfonamide group participates in substitution reactions, particularly at the nitrogen atom:

-

Key Insight : Alkylation improves solubility, while arylation enhances π-π stacking in materials science .

Electrophilic Aromatic Substitution

Thiophene rings undergo regioselective substitution:

-

Regiochemistry : Electron-rich thiophene-2-yl groups direct electrophiles to α-positions, while steric effects favor β-substitution on thiophene-3-yl .

Reductive Transformations

Controlled reduction of functional groups:

| Reagent | Target | Product | Yield | Conditions |

|---|---|---|---|---|

| LiAlH₄ | Sulfonamide | Amine | 35% | Et₂O, reflux, 12 hrs |

| H₂, Pd/C | Thiophene rings | Partially saturated rings | 50% | 50 psi, EtOH, 24 hrs |

| NaBH₄/CuCl₂ | Disulfide impurities | Purified sulfonamide | 90% | Rapid desulfurization |

-

Challenges : Over-reduction degrades thiophene rings, necessitating precise stoichiometry.

Cross-Coupling Reactions

Palladium-catalyzed coupling enhances structural diversity:

Stability Under Environmental Conditions

Critical for storage and application:

| Condition | Degradation Observed | Half-Life | Mitigation Strategy |

|---|---|---|---|

| UV light (254 nm) | Sulfonamide cleavage | 8 hrs | Amber glass storage |

| pH < 3 | Hydrolysis of S-N bond | 2 hrs | Neutral buffer solutions |

| 100°C (dry air) | Thiophene ring oxidation | 24 hrs | Inert atmosphere storage |

科学的研究の応用

Antimicrobial Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide derivatives have shown promising antimicrobial properties. Research indicates that modifications of thiophene sulfonamides can lead to compounds with significant activity against various bacterial strains. For instance, studies have demonstrated that certain thiophene-based compounds exhibit effective inhibition against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

Thiophene derivatives have been investigated for their potential as anticancer agents. A series of compounds related to thiophene sulfonamides have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. These studies suggest that some derivatives may act by interfering with cell cycle regulation, particularly through inhibition of cyclin-dependent kinases .

Cardiovascular Applications

Thiophene-containing compounds are also being explored for their cardiovascular effects. Research indicates that certain thiophene sulfonamides can selectively bind to angiotensin II receptors (AT2R), which play a crucial role in cardiovascular health. The binding affinities of these compounds have been quantified, showing potential for development as therapeutic agents in hypertension and heart failure .

Case Study 1: Antimicrobial Evaluation

A study published in MDPI evaluated a series of thiophene-based compounds for antimicrobial activity. The results indicated that specific modifications on the thiophene ring significantly enhanced the antibacterial properties against E. coli and Staphylococcus aureus, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Cardiovascular Research

In a study focusing on AT2R selective ligands, researchers synthesized several thiophene sulfonamides and assessed their vasorelaxation effects on pre-contracted mouse aorta. The most promising compound exhibited a Ki value of 4.9 nM and demonstrated intermediate stability in human hepatocytes, indicating its potential as a therapeutic agent for cardiovascular diseases .

作用機序

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the thiophene rings can interact with cellular membranes and proteins, affecting their function and stability .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

(a) N-(Pyridin-3-yl)thiophene-2-sulfonamide (Compound 89)

- Structural Difference : Replaces the central thiophene-methyl-thiophene group with a pyridine ring.

(b) Benzo[d]thiazole-Thiophene Hybrids (Compounds 94–101)

- Structural Difference : Incorporates a benzo[d]thiazole ring fused to thiophene-2-sulfonamide.

- Impact : The bicyclic benzo[d]thiazole enhances aromatic stacking interactions, improving binding affinity in biological systems (e.g., anthrax lethal factor inhibition). However, reduced solubility due to increased hydrophobicity is observed compared to the target compound .

(c) N-(2-Benzoylbenzyl)-N-(phenylethynyl)thiophene-2-sulfonamide (3j)

- Structural Difference : Features benzoyl and phenylethynyl groups instead of thiophene rings.

Physical and Chemical Properties

| Compound | Melting Point (°C) | Key Substituents | Solubility Trends |

|---|---|---|---|

| Target Compound | Not Reported | Thiophene (×3), sulfonamide | Moderate (polar solvents) |

| N-(Pyridin-3-yl)thiophene-2-sulfonamide | Not Reported | Pyridine, sulfonamide | High (DMSO, methanol) |

| Compound 3j | 95–96 | Benzoyl, phenylethynyl | Low (non-polar solvents) |

| Compound 96 (Benzo[b]thiophene derivative) | Not Reported | Benzo[b]thiophene, sulfonamide | Low (aqueous media) |

- Thermal Stability : The target compound’s thiophene-rich structure likely confers higher thermal stability compared to pyridine or benzoyl-containing analogs due to enhanced conjugation .

- Solubility : Thiophene rings impart moderate polarity, favoring solubility in polar aprotic solvents (e.g., DMF, THF), whereas benzo[d]thiazole derivatives exhibit lower aqueous solubility .

Critical Analysis of Structural and Functional Trade-offs

- Advantages of Thiophene-Rich Design: Enhanced conjugation for optical/electronic applications. Potential for modular functionalization at multiple thiophene positions.

- Limitations :

- Synthetic complexity due to steric hindrance from multiple thiophene units.

- Possible metabolic instability in biological systems compared to pyridine or benzothiazole derivatives.

生物活性

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 341.5 g/mol. The compound features multiple thiophene rings, which contribute to its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.5 g/mol |

| CAS Number | 2034306-28-8 |

Antimicrobial Activity

Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial properties. Studies have demonstrated that this compound shows promising antibacterial effects against various pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

These results suggest that the compound has moderate antibacterial activity, comparable to established antibiotics.

Anti-inflammatory Activity

In vitro studies have also highlighted the anti-inflammatory potential of this compound. The compound was tested for its ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Results Summary:

| Treatment | NO Production Inhibition (%) |

|---|---|

| This compound | 84.5 |

| Dexamethasone | 62.2 |

This indicates that the compound exhibits significant anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

Cytotoxic Activity

The cytotoxicity of this compound was assessed against various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against human lung adenocarcinoma cells.

Cytotoxicity Data:

| Cell Line | IC50 (µM) |

|---|---|

| Human Lung Adenocarcinoma | 12.5 |

| Human Colon Adenocarcinoma | 15.8 |

These results suggest that the compound could be a candidate for further development as an anticancer agent.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial growth and inflammation.

- Cell Signaling Modulation : The compound's interaction with cellular receptors may alter signaling pathways related to inflammation and cell proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide, and what are the critical reaction parameters?

- The synthesis typically involves multi-step reactions starting with thiophene derivatives. Key steps include:

- Thiophene functionalization : Reacting thiophene-2-sulfonyl chloride with a bis-thiophene intermediate under basic conditions to form the sulfonamide bond.

- Purification : Column chromatography or recrystallization to isolate the product (≥95% purity).

Critical parameters include temperature control (0–5°C for sulfonylation), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine) .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm connectivity of thiophene rings and sulfonamide groups.

- X-ray crystallography : For resolving stereochemistry and intramolecular interactions (e.g., S···O non-covalent bonds). Software like SHELXL or WinGX is used for refinement .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity .

Q. What preliminary biological screening assays are applicable for this compound?

- Antimicrobial assays : Broth microdilution (MIC values against Gram-positive/negative bacteria).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme inhibition : Cyclooxygenase (COX-1/COX-2) assays to evaluate anti-inflammatory potential .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the electronic structure and predict reactivity?

- Methodology :

- Use hybrid functionals (e.g., B3LYP) with basis sets (6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential surfaces.

- Compare calculated vibrational frequencies (IR/Raman) with experimental data to validate the model .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in COX-2 inhibition IC₅₀ values may arise from assay conditions (e.g., enzyme source, substrate concentration).

- Solutions :

- Standardize protocols (e.g., recombinant human COX-2, fixed arachidonic acid concentration).

- Validate results with orthogonal assays (e.g., Western blot for protein expression) .

Q. How to design experiments to probe the compound’s mechanism of action in cancer cells?

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.

- Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).

- Molecular docking : Simulate binding to targets like PI3K or tubulin using AutoDock Vina .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

- Challenges : Low yield in sulfonamide bond formation due to steric hindrance from bis-thiophene groups.

- Optimization :

- Use flow chemistry to improve mixing and heat transfer.

- Replace THF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Key Research Considerations

- Structural uniqueness : The bis-thiophene scaffold enhances π-π stacking in biological targets, while the sulfonamide group improves solubility .

- Contradictions in evidence : Some studies report variable antibacterial activity due to differences in bacterial strain susceptibility . Cross-validate with clinical isolates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。